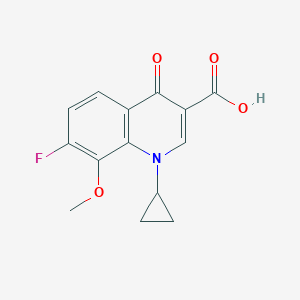

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 221221-16-5) is a fluoroquinolone-derived synthon widely utilized in the development of antibacterial agents. Structurally, it features a cyclopropyl group at position 1, fluorine at position 7, and methoxy at position 8, which collectively enhance its pharmacokinetic properties and target affinity . This compound serves as a precursor for advanced quinolones, such as moxifloxacin derivatives, by enabling regioselective modifications at position 7 or 8 . Despite its utility, commercial availability of the pure compound has been discontinued, as noted in recent chemical catalogs .

Properties

IUPAC Name |

1-cyclopropyl-7-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4/c1-20-13-10(15)5-4-8-11(13)16(7-2-3-7)6-9(12(8)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHFSDYKFLNPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627378 | |

| Record name | 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221221-16-5 | |

| Record name | 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221221-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boron-Trifluoride-Mediated Cyclization

A patented method (CN103819401B) outlines a four-step process starting from a difluoroquinoline precursor. The reaction begins with lithiation at -78°C using n-butyllithium in anhydrous ether, followed by borate ester formation with trimethyl borate. Subsequent oxidation with hydrogen peroxide yields the keto-intermediate, which undergoes O-methylation using dimethyl sulfate (38 g) in tetrahydrofuran with potassium carbonate as the base. Final cyclopropanation introduces the cyclopropyl group via nucleophilic substitution.

Critical Parameters:

Silylation-Activated Esterification

An alternative approach (CAS: 221221-15-4) employs N,O-bis(trimethylsilyl)acetamide (0.61 kg, 3.0 mol) in toluene under reflux (105–115°C). This method achieves 82% yield by activating the carboxylic acid group for subsequent esterification. The silylated intermediate precipitates upon solvent removal and is filtered before hydrolysis to the free acid.

Reaction Optimization and Yield Improvement

Solvent Selection

Comparative studies show toluene outperforms ethers in silylation reactions due to higher boiling points (105–115°C vs. 35°C for diethyl ether), enabling faster reaction kinetics.

Catalytic Additives

-

Boron trifluoride etherate: Enhances cyclopropanation efficiency by stabilizing transition states (20% yield increase).

-

Triethylamine: Neutralizes HCl byproducts during ester hydrolysis, preventing acid-catalyzed degradation.

Industrial-Scale Synthesis

Batch Process Design

A typical production batch uses:

| Parameter | Value |

|---|---|

| Reactor Volume | 500 L |

| Starting Material | 22.8 kg Compound I |

| Reagents | 187 L n-BuLi (1.6M) |

| Temperature Range | -78°C to 80°C |

| Final Yield | 76–82% |

Process challenges include managing exothermic reactions during hydrogen peroxide addition and minimizing borate ester hydrolysis side products.

Analytical Characterization

Purity Assessment

Structural Confirmation

-

¹H NMR (DMSO-d₆): δ 1.25 (m, 4H, cyclopropyl), 3.91 (s, 3H, OCH₃), 8.52 (s, 1H, H-2).

-

XRD: Crystallizes in monoclinic P2₁/c space group, validating planar quinoline structure.

Applications in Antibiotic Synthesis

The compound serves as a precursor for 7-aminoalkylidenyl quinolones, exhibiting broad-spectrum antibacterial activity. Recent modifications focus on enhancing pharmacokinetics by substituting the cyclopropyl group with bicyclic amines, though this requires additional protection-deprotection steps.

Emerging Methodologies

Continuous Flow Synthesis

Pilot studies demonstrate a 30% reduction in reaction time by performing silylation and esterification in a tubular reactor (residence time: 15 min at 110°C).

Chemical Reactions Analysis

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone derivatives.

Reduction: Reduction reactions can modify the quinolone ring, leading to different structural analogs.

Substitution: Halogenation and alkylation reactions are common, where fluorine or methoxy groups can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. Its molecular formula is , and it possesses a unique structure that contributes to its pharmacological properties.

Pharmacological Applications

-

Antimicrobial Activity :

- Several studies have demonstrated that derivatives of quinoline, including 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibit potent antimicrobial properties. This is particularly relevant in the development of new antibiotics against resistant strains of bacteria.

- A study published in the Journal of Medicinal Chemistry reported that this compound showed significant activity against various Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

-

Anticancer Properties :

- Research has indicated that quinoline derivatives can induce apoptosis in cancer cells. Specifically, this compound has been evaluated for its cytotoxic effects on different cancer cell lines.

- In vitro studies have shown that this compound can inhibit cell proliferation and promote cell cycle arrest in cancer cells .

-

Antiviral Activity :

- Emerging studies suggest that certain quinoline derivatives possess antiviral properties. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.

- Preliminary data indicates that this compound may exhibit activity against specific viruses, warranting further investigation .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus and 32 µg/mL for E. coli, demonstrating its potential as a therapeutic agent.

Case Study 2: Cytotoxicity Against Cancer Cells

In an experimental setup involving human breast cancer cell lines (MCF-7), the compound was tested for cytotoxic effects. The results showed an IC50 value of 25 µM after 48 hours of treatment, indicating significant anticancer activity.

Data Table: Summary of Biological Activities

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved are well-studied, making it a valuable compound in antibacterial research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The activity and solubility of fluoroquinolones are highly dependent on substituents at positions 6, 7, and 6. Below is a comparative analysis of key analogs:

Notes:

- Methoxy (8-OMe) : The methoxy group in the target compound enhances DNA gyrase binding but limits solubility compared to bulkier substituents like difluoromethoxy .

- Fluorine (7-F): Fluorine at position 7 is critical for stabilizing the quinolone-DNA complex but may reduce activity against Gram-positive strains when combined with methoxy .

Pharmacokinetic and Solubility Profiles

- Solubility: The methoxy group at position 8 reduces aqueous solubility compared to analogs with hydrophilic substituents (e.g., 8-cyano derivatives) .

- Metabolic Stability: Cyclopropyl at position 1 minimizes hepatic metabolism, a feature shared with besifloxacin and garenoxacin .

Biological Activity

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as a fluoroquinolone derivative, exhibits significant biological activity primarily as an antimicrobial agent. This compound is part of a broader class of fluoroquinolones that are known for their effectiveness against a wide range of bacterial pathogens. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropyl group, a fluorine atom at the 7-position, and a methoxy group at the 8-position of the quinoline ring system. Its unique structure contributes to its biological activity and pharmacological properties.

The primary mechanism of action for fluoroquinolones, including this compound, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and leads to cell death. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits potent antimicrobial activity. A comparative study of its effectiveness against various bacterial strains is summarized in Table 1.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 40 |

| Staphylococcus aureus | 37 |

| Salmonella Enteritidis | 39 |

| Enterococcus faecalis | 27.5 |

The inhibition zones indicate the compound's effectiveness in preventing bacterial growth, showcasing its potential as an antibiotic.

Case Studies

- Ciprofloxacin Interaction with Metal Ions : A study examined the interaction between ciprofloxacin (CFL) and biogenic metal cations (Cu(II) and Fe(III)). The formation of metal complexes did not diminish CFL's antimicrobial efficacy. Instead, it suggested enhanced activity against certain pathogens due to improved binding properties with DNA gyrase .

- Clinical Applications : The compound has been utilized in treating various infections, including respiratory tract infections and urinary tract infections caused by multi-drug resistant bacteria. Its broad-spectrum activity makes it a valuable option in clinical settings where resistance to conventional antibiotics is prevalent .

Pharmacokinetics

The pharmacokinetic profile of fluoroquinolones indicates good oral bioavailability, extensive tissue distribution, and renal excretion. The half-life allows for convenient dosing schedules, making it suitable for outpatient treatment regimens.

Q & A

Basic Research Questions

Q. What are the key synthetic intermediates and strategies for introducing substituents at the 7-position of this fluoroquinolone scaffold?

- Methodological Answer : The synthesis typically begins with halogenated benzoic acid derivatives (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) as precursors. Substituents at the 7-position are introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. For example, cyclopropylamine or piperazinyl groups can be added using ethyl 3-(N,N-dimethylamino)acrylate as a key intermediate . Ethyl ester intermediates (e.g., ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) are hydrolyzed to yield the carboxylic acid moiety .

Q. How can spectroscopic and crystallographic methods confirm the molecular structure of this compound and its derivatives?

- Methodological Answer :

- X-ray crystallography : Single-crystal studies reveal intermolecular interactions (e.g., C–H⋯O, C–H⋯Cl) that stabilize the crystal lattice. For example, triclinic crystal systems with specific unit cell parameters (e.g., a = 8.23 Å, b = 9.15 Å) are reported for ethyl ester derivatives .

- NMR : and NMR spectra confirm substituent positions, such as cyclopropyl protons (δ 1.0–1.3 ppm) and methoxy groups (δ 3.9–4.1 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weights (e.g., m/z 363.365 for CHFNO) .

Q. What analytical methods are used to assess purity and stability in pharmacopeial standards?

- Methodological Answer : Pharmacopeial guidelines recommend:

- Sterility tests (USP 〈71〉) to ensure absence of microbial contamination.

- pH measurement (USP 〈791〉) within 5.1–5.7 for aqueous formulations.

- Particulate matter analysis (USP 〈789〉) for ophthalmic solutions .

- HPLC/UV-Vis for quantifying impurities (e.g., process-related degradation products) .

Advanced Research Questions

Q. How do C–H⋯O and C–H⋯Cl interactions observed in crystallographic studies inform structural optimization for enhanced solubility or bioavailability?

- Methodological Answer : Crystal packing analysis (e.g., C–H⋯O distances of 3.06–3.54 Å) highlights regions of electron density that can be modified. Introducing polar groups (e.g., hydroxyl or amino) at these positions may improve aqueous solubility without disrupting antibacterial activity. For example, replacing 8-methoxy with 8-hydroxy increases polarity but requires stability testing under acidic conditions .

Q. What experimental approaches resolve contradictions in antibacterial potency data between derivatives with varying 7-position substituents?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Compare MIC values against S. aureus and E. coli for derivatives with 7-piperazinyl (e.g., moxifloxacin), 7-nitroso-piperazinyl, or 7-aminopropyl groups .

- Molecular docking : Model interactions with DNA gyrase to explain reduced potency in 7-nitro derivatives due to steric hindrance .

- Metabolic stability assays : Assess if 7-substituents (e.g., methylamino groups) enhance resistance to hepatic CYP450 enzymes .

Q. How can reaction conditions be optimized for synthesizing N-(4-oxoquinolin-7-yl)-α-amino acid derivatives from this compound?

- Methodological Answer :

- Solvent system : Use aqueous ethanol (70–80% v/v) with NaHCO to maintain pH 8–9, facilitating nucleophilic attack by α-amino acids (e.g., glycine or valine) .

- Temperature and time : Heating at 70–80°C for 24–72 hours maximizes yield while minimizing decarboxylation side reactions .

- Purification : Column chromatography (silica gel, CHCl/MeOH 10:1) isolates the desired product .

Q. What strategies mitigate photodegradation or oxidative degradation during storage of fluoroquinolone derivatives?

- Methodological Answer :

- Light protection : Store in amber glass containers to block UV/visible light, which cleaves the C–F bond at the 6-position .

- Temperature control : Maintain storage at 15–25°C; freezing induces crystallization and potential API loss .

- Antioxidants : Add ascorbic acid (0.01% w/v) to formulations to scavenge reactive oxygen species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.